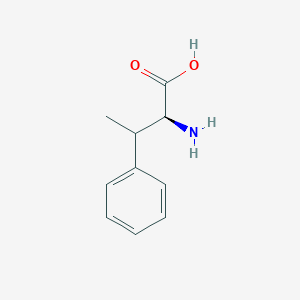

Phenylalanine, beta-methyl-

Description

Properties

CAS No. |

2643-78-9 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-phenylbutanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7?,9-/m0/s1 |

InChI Key |

IRZQDMYEJPNDEN-NETXQHHPSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N |

Isomeric SMILES |

CC(C1=CC=CC=C1)[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N |

sequence |

X |

Synonyms |

2-amino-3-phenylbutanoic acid 2-amino-3-phenylbutanoic acid, (DL)-isomer 2-amino-3-phenylbutanoic acid, (L)-isomer 2-amino-3-phenylbutanoic acid, hydrochloride, (DL)-isomer beta-methylphenylalanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Analytical Techniques for Chiral Separation

Preparation Methods

Condensation of α-Methylbenzyl Bromide with Acetaminomalonate

One classical chemical route involves the condensation of α-methylbenzyl bromide with acetaminomalonate, followed by hydrolysis and decarboxylation steps. This method yields β-methylphenylalanine with some diastereoselectivity, producing erythro and threo isomers that can be separated by fractional crystallization of their benzoyl derivatives. Optical resolution of these isomers can be achieved using quinine or quinidine to obtain enantiomerically pure forms.

- Condensation of α-methylbenzyl bromide with acetaminomalonate

- Hydrolysis and decarboxylation of the intermediate

- Fractional crystallization and optical resolution of isomers

Amidomalonate-Based Multi-Step Synthesis (Patent CN113004161A)

A patented method describes a scalable, efficient preparation of (2R,3R)-3-methyl-3-phenylalanine (β-methylphenylalanine) involving:

- Condensation of 2-acetamido diethyl malonate with 1-bromoethyl benzene under alkaline conditions to form an intermediate.

- Acidic hydrolysis and crystallization to obtain erythro 3-methyl-3-phenylalanine hydrochloride.

- Acetylation with acetic anhydride to yield erythro 2-acetamido-3-methyl-3-phenylalanine.

- Enzymatic resolution using acetylaminotransferase at 36-38°C to selectively convert to (2R,3R)-2-acetylamino-3-methyl-3-phenylalanine.

- Final hydrolysis under reflux with concentrated hydrochloric acid to yield the pure (2R,3R)-β-methylphenylalanine hydrochloride.

This process avoids hazardous reagents, is amenable to large-scale production, and achieves good yields (~48% for enzymatic step).

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2-acetamido diethyl malonate + 1-bromoethyl benzene, alkaline, DMF, RT, 5 h | 2-acetamido-2-(1-phenylethyl) diethyl malonate | White solid intermediate |

| 2 | Concentrated HCl + Acetic acid, reflux 12 h | Erythro 3-methyl-3-phenylalanine hydrochloride | Crystallized solid |

| 3 | Acetone/water, Na2CO3, acetic anhydride, RT, 5 h | Erythro 2-acetamido-3-methyl-3-phenylalanine | Acetylation |

| 4 | pH 7.5-8, 36-38°C, acetylaminotransferase, 20-40 h | (2R,3R)-2-acetylamino-3-methyl-3-phenylalanine | Enzymatic resolution |

| 5 | Dioxane + 6N HCl, reflux | (2R,3R)-β-methylphenylalanine hydrochloride | Final product |

Amidocarbonylation Using Phenylacetaldehyde, Acetamide, and Synthesis Gas (Patents CA1296356C, EP0281707A2)

Another industrially relevant chemical synthesis involves:

- Reacting phenylacetaldehyde, acetamide, and synthesis gas (carbon monoxide and hydrogen) in the presence of a cobalt-containing catalyst and a cocatalyst (Group VB or VIB ligands or rhodium compounds).

- Operating at temperatures around 80°C and pressures above 500 psi.

- Producing N-acetyl-β-phenylalanine in high yields (~82%), which can be converted to β-phenylalanine.

This method is notable for its catalyst system that stabilizes cobalt species and allows selective synthesis under mild conditions. The product can be recovered by extraction, filtration, or crystallization.

Enzymatic and Biosynthetic Methods

Biosynthesis via Methylation of Phenylpyruvate and Transamination

In nature and engineered systems, β-methylphenylalanine is biosynthesized from phenylpyruvate by methylation at the β-carbon catalyzed by the enzyme MppJ, an S-adenosyl methionine (SAM)-dependent methyltransferase. The methylated intermediate is then transaminated by TyrB (an aromatic amino acid aminotransferase) to yield (2S,3S)-β-methylphenylalanine.

- MppJ catalyzes regio- and stereoselective methylation with kinetic parameters indicating SAM has high binding affinity (K_D = 26 μM).

- TyrB converts β-methylphenylpyruvic acid to β-methylphenylalanine with high stereoselectivity.

- This pathway is exploited in engineered E. coli strains for biotechnological production.

Phenylalanine Ammonia Lyase (PAL)-Catalyzed Asymmetric Synthesis

Recent advances involve engineered phenylalanine ammonia lyase (PAL) variants that catalyze the direct asymmetric amination of β-methyl cinnamic acid analogs to produce β-methylphenylalanine with high diastereo- and enantioselectivity (dr > 20:1, ee > 99.5%). This biocatalytic approach is scalable using optimized E. coli whole-cell systems, offering a cofactor-independent and environmentally friendly synthesis route.

- Mutants such as PcPAL-L256V-I460V and PcPAL-F137V-L256V-I460V have been designed to accept β-methyl cinnamic acid substrates.

- Computational studies elucidate the mechanism and stereoselectivity of these enzymes.

- This method circumvents the need for light-sensitive cofactors like PLP or SAM and provides high stereochemical control.

ω-Transaminase (ω-TA) Mediated Synthesis from β-Keto Esters

The enzymatic amination of β-keto esters to produce β-phenylalanine esters has been explored using ω-transaminases. Screening of ω-TA libraries has identified variants capable of converting stable β-keto ester substrates into chiral β-phenylalanine esters, which can be hydrolyzed to enantiomerically pure β-phenylalanine.

- Engineering or screening of ω-TA enzymes is necessary due to limited natural activity toward β-keto esters.

- This approach offers a direct biocatalytic route from stable precursors.

Comparative Summary of Preparation Methods

| Method Type | Key Reagents/Enzymes | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical condensation (acetaminomalonate route) | α-Methylbenzyl bromide, acetaminomalonate, acetylaminotransferase | Multi-step, alkaline and acidic conditions, enzymatic resolution at 36-38°C | Scalable, avoids hazardous reagents, good stereoselectivity | Multi-step, moderate yields |

| Amidocarbonylation (cobalt catalyst) | Phenylacetaldehyde, acetamide, CO/H2, cobalt catalyst | 80-120°C, 500-2300 psi pressure | High yield, industrially viable | High pressure equipment needed |

| Biosynthesis via MppJ and TyrB | Phenylpyruvate, SAM, MppJ, TyrB | Physiological temperatures, enzymatic | High regio- and stereoselectivity, bio-based | Requires cofactor SAM, enzyme availability |

| PAL-catalyzed asymmetric amination | β-Methyl cinnamic acid, engineered PAL variants | Whole-cell biotransformation, mild conditions | High stereoselectivity, cofactor-free, scalable | Substrate specificity challenges |

| ω-Transaminase catalysis | β-Keto ester substrates, ω-TA enzymes | Screening required, mild enzymatic | Direct amination, enantioselective | Limited natural enzyme activity |

| Enzymatic N-methylation | Phenylpyruvic acid, methylamine, NMAADH, GDH | pH 8-9, 30°C, enzymatic | High yield, high ee | Specific to N-methylation, not β-methylation |

Detailed Research Findings and Notes

- The patented amidomalonate condensation method provides a practical, scalable route with enzymatic resolution, avoiding hazardous reagents and elaborate operations.

- Biosynthetic pathways involving MppJ and TyrB demonstrate regio- and stereoselective enzymatic methylation and transamination, with kinetic parameters supporting efficient catalysis.

- Engineered PAL variants offer a promising direct asymmetric synthesis route, overcoming substrate acceptance issues through protein engineering and computational design.

- Industrial amidocarbonylation processes use cobalt catalysts and synthesis gas to produce N-acetyl-β-phenylalanine with high yield and selectivity, suitable for large-scale production.

- Enzymatic ω-transaminase approaches are emerging but require further enzyme engineering to improve substrate scope and activity.

- N-methylation enzymatic synthesis highlights the potential of biocatalysis for amino acid derivative production, though it targets a different modification.

Q & A

Q. What validated analytical methods are recommended for quantifying beta-methyl-phenylalanine in biological samples?

Beta-methyl-phenylalanine can be quantified using gas chromatography–mass spectrometry (GC–MS) with derivatization to enhance volatility. Key steps include protein precipitation, metabolite extraction (e.g., methanol:water solvent systems), and data normalization to internal standards like deuterated phenylalanine. LOINC standards (2765-6) provide guidelines for mass/volume measurements in serum/plasma, emphasizing calibration with certified reference materials .

Q. How is beta-methyl-phenylalanine integrated into phenylalanine metabolism studies?

Pathway analysis tools (e.g., KEGG, MetaCyc) map beta-methyl-phenylalanine’s role in phenylalanine, tyrosine, and tryptophan biosynthesis. Experimental designs should include knockout models or isotopic tracing (e.g., ¹³C-labeled compounds) to track flux. Perturbations in these pathways, as seen in diquat poisoning models, require validation via ROC analysis to confirm biomarker potential .

Q. What protocols ensure reproducibility in synthesizing beta-methyl-phenylalanine derivatives?

Synthesis should follow IUPAC guidelines, with detailed characterization via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity checks (>95%). For novel compounds, provide crystallographic data (if available) and compare spectral profiles to established databases. Purity must be confirmed via elemental analysis .

Advanced Research Questions

Q. How can structural dynamics of beta-methyl-phenylalanine-binding enzymes be resolved?

Small-angle X-ray scattering (SAXS) coupled with size-exclusion chromatography (SEC) captures conformational changes in solution. Advanced data analysis, such as evolutionary factor analysis, deconvolutes overlapping scattering signals from transient enzyme states. This approach revealed phenylalanine hydroxylase’s activation mechanism, where ligand binding induces dimerization critical for catalytic activity .

Q. What strategies address contradictions in beta-methyl-phenylalanine’s dual role as an enzyme stabilizer and aggregation promoter?

Conduct comparative kinetics assays under varying pH, temperature, and ligand concentrations. Use circular dichroism (CD) to monitor secondary structure changes and dynamic light scattering (DLS) to track aggregation. Cross-validate findings with molecular dynamics simulations to identify critical residues influencing stabilization vs. aggregation .

Q. How can systematic reviews resolve discrepancies in beta-methyl-phenylalanine’s neuroprotective effects?

Adhere to PRISMA guidelines: search databases like PubMed, Scopus, and Web of Science using controlled vocabularies (e.g., MeSH terms). Exclude non-peer-reviewed sources and apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study quality. Meta-analyses should account for heterogeneity via random-effects models and sensitivity analyses .

Q. What experimental designs validate beta-methyl-phenylalanine as a biomarker in disease models?

Use longitudinal cohort studies with matched controls. In diquat poisoning research, GC–MS-based metabolomics identified phenylalanine as a diagnostic marker, validated via ROC curves (AUC >0.9). Replicate findings across independent cohorts and correlate levels with clinical severity scores .

Q. How do in vivo models elucidate beta-methyl-phenylalanine’s pharmacokinetics?

Employ radiolabeled tracers (e.g., ¹⁴C-beta-methyl-phenylalanine) in rodent models to study absorption, distribution, and excretion. Microdialysis in target tissues (e.g., brain, liver) quantifies bioavailability. Pair with LC-MS/MS to detect metabolites and assess enzymatic conversion rates .

Methodological Notes

- Data Validation : Always include positive/negative controls (e.g., wild-type vs. enzyme-deficient models) and report limits of detection (LOD) and quantification (LOQ) for analytical methods .

- Ethical Compliance : For clinical studies, adhere to Declaration of Helsinki principles and obtain informed consent. Declare conflicts of interest and funding sources per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.